molecular formula C8H10N2O2 B019153 2-Amino-3-methoxybenzamide CAS No. 106782-78-9

2-Amino-3-methoxybenzamide

Cat. No. B019153
Key on ui cas rn: 106782-78-9
M. Wt: 166.18 g/mol
InChI Key: KTSGITANKLIJRS-UHFFFAOYSA-N
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Patent
US05482941

Procedure details

3-Methoxy-2-nitrobenzamide (7.0 g, 0.038 mol) was dissolved in ethanol (150 ml) and the solution stirred with Raney nickel catalyst (0.5 g) under a hydrogen atmosphere at 50 p.s.i. (3.45 bar) for 4 hours. The catalyst was removed by filtration and the solvent removed by evaporation under vacuum to give the title compound, after crystallization from ethyl acetatehexane, as a colorless solid (6.3 g, 83%), m.p. 140°-141° C. Found: C,58.03; H,6.06; N,16.65. C8H10N2O2 requires C,57.82; H,6.07; N,16.86%.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-])=O)=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH2:8])=[O:7]>C(O)C.[Ni]>[NH2:12][C:4]1[C:3]([O:2][CH3:1])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC=1C(=C(C(=O)N)C=CC1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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